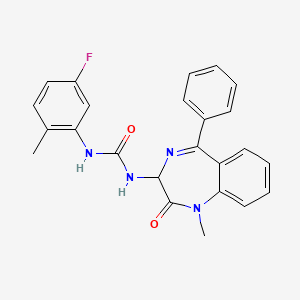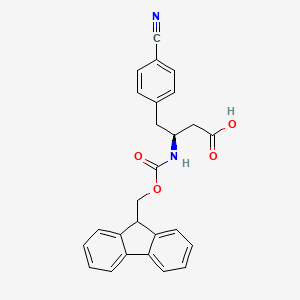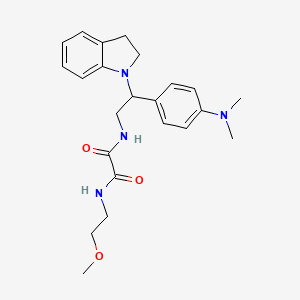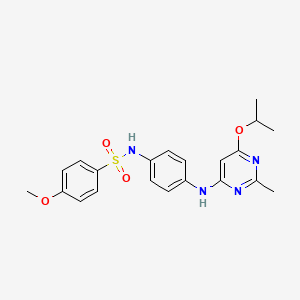
1-(5-fluoro-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(5-fluoro-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea often involves multi-step reactions, including the formation of benzodiazepine cores, introduction of urea functionalities, and substitution with fluorophenyl groups. For instance, some benzodiazepine derivatives have been synthesized via reactions that include cyclization of enzaldehyde-N-(6-substituted-1,3-benzothiazol-2-yl)semicarbazones in the presence of DMF/triethylamine and chloroacetylchloride, showcasing a method to introduce diverse functional groups onto the benzodiazepine scaffold (Siddiqui et al., 2009).
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives, including the compound , is characterized by a benzodiazepine ring fused with a phenyl group and substituted at various positions to achieve specific pharmacological properties. Studies using density functional theory (DFT) have been conducted to understand the geometric stability and electronic properties of benzodiazepine derivatives, providing insights into their molecular structure and potential reactivity or interaction with biological targets (Shkir et al., 2022).
Chemical Reactions and Properties
Benzodiazepine derivatives undergo various chemical reactions, including Curtius rearrangement, highlighting their reactive nature and the potential to modify their structure for enhanced biological activity. For example, the Curtius rearrangement in the benzodiazepine series has shown unexpected participation by an imine nitrogen, leading to novel derivatives (Bock et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility and crystal forms, of benzodiazepine derivatives can significantly influence their pharmacological efficacy. Studies have explored polymorphs of these compounds, revealing differences in solubility and bioavailability that are crucial for drug development (Yano et al., 1996).
Chemical Properties Analysis
The chemical properties of benzodiazepine derivatives, including reactivity, stability, and interactions with biological molecules, are central to their function as potential therapeutic agents. Their synthesis often involves reactions that introduce or modify functional groups to achieve desired chemical properties, such as increased potency or selectivity toward biological targets. The synthesis and evaluation of these compounds for antimicrobial activity have shown promising results, indicating their potential beyond pharmacological applications (Reddy et al., 2003).
Applications De Recherche Scientifique
Crystal Forms and Solubility Enhancement
Polymorphs of (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea were studied to improve dissolution and absorption due to its poor water solubility. Two crystal forms (alpha and beta) were identified, with amorphous forms obtained through spray drying. Solubilization techniques like solid dispersion and wet grinding enhanced its bioavailability, indicating its potential for improved drug formulations (Yano et al., 1996).
Receptor Binding and Antagonism
The compound exhibited potent inhibitory activity against CCKB/gastrin receptors with high selectivity over CCKA receptors, making it a useful tool for studying the physiological and pharmacological roles of CCKB/gastrin receptors (Saita et al., 1994). Furthermore, it acted as a highly selective antagonist in in vitro and in vivo studies, suggesting its utility in researching gastrin/CCK-B receptor-related pathologies (Nishida et al., 1994).
Stability and Absorption in Drug Delivery Systems
Studies on solid dispersion systems containing this compound demonstrated the formation of stable colloidal particles that maintained their physicochemical properties and improved drug absorption in vivo. These findings underscore its potential in enhancing the bioavailability of poorly water-soluble drugs (Yano et al., 1996; Yano et al., 1997).
Antimicrobial Activity
While not directly matching the chemical in the query, research into similar benzodiazepine derivatives has shown good antimicrobial activity, indicating the potential for developing new antimicrobial agents from benzodiazepine derivatives (Haranath et al., 2007).
Propriétés
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2/c1-15-12-13-17(25)14-19(15)26-24(31)28-22-23(30)29(2)20-11-7-6-10-18(20)21(27-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLBYAKASPODRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-fluoro-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2485200.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2485202.png)
![5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2485203.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2485210.png)
![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2485212.png)


![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2485217.png)
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid](/img/structure/B2485218.png)
